molecular formula C7H11N5O B2531844 N-(4,6-dimethylpyrimidin-2-yl)-N''-hydroxyguanidine CAS No. 13223-24-0

N-(4,6-dimethylpyrimidin-2-yl)-N''-hydroxyguanidine

Cat. No.: B2531844
CAS No.: 13223-24-0
M. Wt: 181.199
InChI Key: DRNSXSPHLSBSGL-UHFFFAOYSA-N
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Description

N-(4,6-dimethylpyrimidin-2-yl)-N’'-hydroxyguanidine is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine ring substituted with dimethyl groups at positions 4 and 6, and a hydroxyguanidine moiety attached to the 2-position of the pyrimidine ring. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of study in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-dimethylpyrimidin-2-yl)-N’'-hydroxyguanidine typically involves the reaction of 4,6-dimethyl-2-aminopyrimidine with hydroxylamine derivatives. One common method includes the use of hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous or alcoholic medium under reflux conditions to facilitate the formation of the hydroxyguanidine moiety.

Industrial Production Methods

While specific industrial production methods for N-(4,6-dimethylpyrimidin-2-yl)-N’'-hydroxyguanidine are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-dimethylpyrimidin-2-yl)-N’'-hydroxyguanidine can undergo various chemical reactions, including:

    Oxidation: The hydroxyguanidine moiety can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the hydroxyguanidine group to amine derivatives.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, particularly at the 2-position, where the hydroxyguanidine group is attached.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4,6-dimethylpyrimidin-2-yl)-N’'-hydroxyguanidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of corrosion inhibitors and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4,6-dimethylpyrimidin-2-yl)-N’'-hydroxyguanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyguanidine moiety can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. The pyrimidine ring can also participate in π-π stacking interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

  • N-(4,6-dimethylpyrimidin-2-yl)benzene-1,4-diamine
  • N-(4,6-dimethylpyrimidin-2-yl)aniline
  • N-(4,6-dimethylpyrimidin-2-yl)-4-[(quinazoline-4-yl)amino]benzene-1-sulfonamide

Uniqueness

N-(4,6-dimethylpyrimidin-2-yl)-N’'-hydroxyguanidine is unique due to the presence of the hydroxyguanidine moiety, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This functional group allows for specific interactions with molecular targets, making it a valuable compound in various research applications.

By understanding the synthesis, reactions, applications, and mechanism of action of N-(4,6-dimethylpyrimidin-2-yl)-N’'-hydroxyguanidine, researchers can further explore its potential in different scientific fields and develop new applications for this versatile compound.

Properties

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)-1-hydroxyguanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N5O/c1-4-3-5(2)10-7(9-4)11-6(8)12-13/h3,13H,1-2H3,(H3,8,9,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRNSXSPHLSBSGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N=C(N)NO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)/N=C(\N)/NO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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